4-(Allyloxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
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Overview
Description
4-(Allyloxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound featuring a trifluoromethyl group, an allyloxy group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Allylation: The allyloxy group can be introduced through an allylation reaction using allyl bromide or allyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Flow chemistry allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The pyrazole ring can be reduced to form a dihydropyrazole derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-(Allyloxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Pharmaceuticals: It can be used as a building block for the synthesis of drug molecules with potential therapeutic effects.
Agrochemicals: It can be used in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: It can be incorporated into polymers to enhance their thermal and chemical stability.
Mechanism of Action
The mechanism of action of 4-(Allyloxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The pyrazole ring can act as a pharmacophore, binding to specific receptors or enzymes and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-2-anilinoquinoline: This compound also contains a trifluoromethyl group and is used in anti-cancer research.
4-(Trifluoromethyl)phenol: This compound is used in various chemical syntheses and has similar trifluoromethyl functionality.
Uniqueness
4-(Allyloxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is unique due to the combination of its allyloxy, trifluoromethyl, and pyrazole groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-methyl-4-prop-2-enoxy-3-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c1-3-4-14-6-5-13(2)12-7(6)8(9,10)11/h3,5H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESTVYIAMOEXHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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